molecular formula C5H11Cl2N.ClH<br>C5H12Cl3N B000293 Mechlorethamine hydrochloride CAS No. 55-86-7

Mechlorethamine hydrochloride

Cat. No.: B000293
CAS No.: 55-86-7
M. Wt: 192.5 g/mol
InChI Key: QZIQJVCYUQZDIR-UHFFFAOYSA-N
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Description

Mechlorethamine hydrochloride, also known as chlormethine hydrochloride, is a nitrogen mustard alkylating agent. It was initially developed as a chemical warfare agent but later found significant use in medicine as an antineoplastic agent. It is primarily used in the treatment of Hodgkin’s disease, lymphosarcoma, and chronic myelocytic or lymphocytic leukemia .

Mechanism of Action

Target of Action

Mechlorethamine primarily targets DNA within rapidly proliferating cells . It acts as an alkylating agent, attaching alkyl groups to DNA bases . This disrupts the normal function of DNA, inhibiting DNA synthesis and RNA transcription .

Mode of Action

Mechlorethamine interacts with its DNA targets by forming carbonium ions, which leads to the production of interstrand and intrastrand cross-links in DNA . This results in miscoding, breakage, and failure of replication .

Biochemical Pathways

Mechlorethamine affects the biochemical pathways involved in DNA synthesis and RNA transcription . By attaching alkyl groups to DNA bases, it disrupts these pathways, leading to DNA fragmentation . This causes mutations and prevents the DNA from being separated for synthesis or transcription .

Pharmacokinetics

Mechlorethamine undergoes rapid hydrolysis in the plasma to active metabolites . Its half-life elimination is approximately 15 to 20 minutes . These properties impact the bioavailability of the drug, necessitating careful dosage and administration .

Result of Action

The result of mechlorethamine’s action is the disruption of DNA function and cell death . It causes severe gastrointestinal and bone marrow damage . It is used as an antineoplastic in Hodgkin’s disease and lymphomas .

Action Environment

The action of mechlorethamine can be influenced by environmental factors. For instance, extravasation of the drug into subcutaneous tissues results in a painful inflammation . Special handling procedures should be reviewed prior to handling and followed diligently due to the toxic properties of mechlorethamine .

Biochemical Analysis

Biochemical Properties

Mechlorethamine hydrochloride is an alkylating drug . It works by three different mechanisms: attachment of alkyl groups to DNA bases, resulting in the DNA being fragmented by repair enzymes in their attempts to replace the alkylated bases, preventing DNA synthesis and RNA transcription from the affected DNA .

Cellular Effects

This compound has severe effects on various types of cells. It causes severe gastrointestinal and bone marrow damage . It is destructive to mucous membranes and was formerly used as a war gas .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to DNA, crosslinking two strands and preventing cell duplication . It binds to the N7 nitrogen on the DNA base guanine .

Temporal Effects in Laboratory Settings

This compound undergoes rapid chemical transformation and combines with water or reactive compounds of cells, so that the drug is no longer present in active form a few minutes after administration .

Dosage Effects in Animal Models

In animal models, different doses of this compound have distinct effects on the inflammatory reaction . A dose of 5 μg NTG/kg body weight can change the character of the inflammation. A dose of 600 μg NTG/kg body weight causes a rapid decrease in the level of C3 at the 72 h of the experiment (after 3 applications every 24 h), which indicates a cytotoxic action of such a large NTG dose .

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA synthesis and RNA transcription . It attaches alkyl groups to DNA bases, disrupting the normal function of DNA .

Subcellular Localization

This compound is likely to be localized in the nucleus of the cell due to its mechanism of action involving interaction with DNA

Preparation Methods

Synthetic Routes and Reaction Conditions: Mechlorethamine hydrochloride is synthesized through the reaction of bis(2-chloroethyl)amine with methylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:

(ClCH2CH2)2NH+CH3NH2(ClCH2CH2)2NCH3\text{(ClCH}_2\text{CH}_2\text{)}_2\text{NH} + \text{CH}_3\text{NH}_2 \rightarrow \text{(ClCH}_2\text{CH}_2\text{)}_2\text{NCH}_3 (ClCH2​CH2​)2​NH+CH3​NH2​→(ClCH2​CH2​)2​NCH3​

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with enhanced safety measures due to the compound’s toxic nature. The final product is purified and converted into its hydrochloride salt form for medical use .

Chemical Reactions Analysis

Types of Reactions: Mechlorethamine hydrochloride primarily undergoes alkylation reactions. As an alkylating agent, it can form covalent bonds with nucleophilic sites in DNA, leading to cross-linking and strand breaks.

Common Reagents and Conditions:

    Alkylation: this compound reacts with nucleophiles such as DNA bases under physiological conditions.

    Hydrolysis: In aqueous solutions, it can hydrolyze to form inactive products.

Major Products Formed: The major products of this compound reactions include cross-linked DNA strands and various hydrolyzed derivatives .

Scientific Research Applications

Mechlorethamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound for studying alkylation reactions and DNA interactions.

    Biology: Researchers use it to investigate the mechanisms of DNA damage and repair.

    Medicine: It is a key component in chemotherapy regimens for treating various cancers, including Hodgkin’s disease and lymphomas.

    Industry: Its derivatives are explored for potential use in other therapeutic areas

Comparison with Similar Compounds

    Cyclophosphamide: Another nitrogen mustard alkylating agent used in chemotherapy.

    Melphalan: An alkylating agent used to treat multiple myeloma and ovarian cancer.

    Chlorambucil: Used in the treatment of chronic lymphocytic leukemia.

Uniqueness: Mechlorethamine hydrochloride is unique due to its historical significance as one of the first chemotherapeutic agents derived from chemical warfare research. Its rapid action and potent alkylating properties make it a valuable tool in cancer treatment .

Properties

IUPAC Name

2-chloro-N-(2-chloroethyl)-N-methylethanamine;hydrochloride
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InChI

InChI=1S/C5H11Cl2N.ClH/c1-8(4-2-6)5-3-7;/h2-5H2,1H3;1H
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InChI Key

QZIQJVCYUQZDIR-UHFFFAOYSA-N
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Canonical SMILES

CN(CCCl)CCCl.Cl
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Molecular Formula

C5H11Cl2N.ClH, C5H12Cl3N
Record name NITROGEN MUSTARD HYDROCHLORIDE
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Related CAS

51-75-2 (Parent)
Record name Mechlorethamine hydrochloride [USP]
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DSSTOX Substance ID

DTXSID8025757
Record name Nitrogen mustard hydrochloride
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Molecular Weight

192.5 g/mol
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Physical Description

Nitrogen mustard hydrochloride appears as white to off-white crystals or powder with a fishy odor. Initial pH (2% aqueous solution) 3.0-4.0. (NTP, 1992)
Record name NITROGEN MUSTARD HYDROCHLORIDE
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in ethanol, Soluble in water at 1 g/100 ml
Record name NITROGEN MUSTARD HYDROCHLORIDE
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Record name MECHLORETHAMINE HYDROCHLORIDE
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Mechanism of Action

Mechlorethamine, as an alkylating agent, interferes with DNA replication and transcription of RNA and ultimately results in the disruption of nucleic acid function. Mechlorethamine also possesses weak immunosuppressive activity., Mechlorethamine, as an alkylating agent, interferes with DNA replication and transcription of RNA, and ultimately results in the disruption of nucleic acid function.
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Color/Form

Hygroscopic leaflets from acetone or chloroform, White hygroscopic crystals, White, crystalline, hygroscopic powder

CAS No.

55-86-7
Record name NITROGEN MUSTARD HYDROCHLORIDE
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Melting Point

226 to 232 °F (NTP, 1992), 109-111 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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